2,3-dihydroxypropyl (E)-docos-13-enoate
Description
Structure
2D Structure
Properties
CAS No. |
28063-42-5 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-docos-13-enoate |
InChI |
InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9+ |
InChI Key |
ZXNAIPHYBVMMPY-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O |
Other CAS No. |
71712-74-8 |
physical_description |
Solid |
Synonyms |
(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol; (Z)-Mono-13-docosenoin; Glycerol Monoerucate; Glyceryl Monoerucate; Mono-(Z)-13-docosenoin |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparation of Monoerucin
General Synthetic Approaches
Monoacylglycerides (MGs) are commonly produced via the esterification reaction between fatty acids and glycerol (B35011) or through the alcoholysis reaction of oils and glycerin. aishengk.com Chemical synthesis methods have historically involved the fractionation of fatty acids, followed by their esterification with glycerol in the presence of catalysts. dss.go.thresearchgate.net More recently, chiral synthesis of mixed triacylglycerides has also been explored. dss.go.thresearchgate.net
Enzymatic synthesis offers a regioselective approach, often employing lipases as biocatalysts. For instance, pure 2-monoacylglycerides (2-MGs), structurally similar to monoerucin, have been synthesized through the alcoholysis of triacylglycerides (e.g., triolein, trilinolein, or peanut oil) using 1,3-regiospecific lipases from sources such as Rhizomucor miehei, Rhizopus delemar, and Rhizopus javanicus. dss.go.thresearchgate.net This enzymatic route can yield 2-MGs with high purity and in significant yields, up to 71.8%. dss.go.thresearchgate.net
Advanced Preparation Techniques
To achieve the high purity often required for specific applications, advanced separation and purification techniques are employed after the initial synthesis.
Molecular distillation is a highly effective purification method for monoglycerides (B3428702), capable of achieving purities exceeding 90%. aishengk.commyers-vacuum.com This technique operates under high vacuum, which significantly lowers the boiling points of compounds, allowing for their separation at reduced temperatures. slideshare.netpopeinc.com This is particularly advantageous for thermally sensitive compounds like monoerucin, as it minimizes degradation during the purification process. popeinc.com
The principle of molecular distillation relies on the short path between the evaporation and condensation surfaces, which minimizes intermolecular collisions in the vapor phase. slideshare.net This allows molecules to travel directly from the heated evaporator surface to the condenser, facilitating separation based on their boiling points, even for compounds with similar volatilities. popeinc.comgoogle.com
In the context of monoglyceride purification, molecular distillation is instrumental in separating the desired monoacylglycerol from unreacted glycerol, diglycerides, and triglycerides, which are often present in the crude reaction mixture. aishengk.comnih.gov The effectiveness of the separation is influenced by factors such as evaporator temperature, vacuum degree, and feed rate. myers-vacuum.comnih.gov For example, in the purification of monoglycerides, a typical process might involve an evaporator temperature of 250°C and a feed flow rate of 10.0 mL/min, yielding a monoglyceride purity of 80% in the distillate stream. nih.gov Multi-stage molecular distillation can further enhance purity; for instance, a two-stage process for purifying a monoester involved initial distillation at 170°C, followed by a second distillation at 200°C under a vacuum of 20 Pa. jmb.or.kr
The following table illustrates typical compositional changes before and after molecular distillation for monoglycerides:
| Component | Raw Material Composition (%) myers-vacuum.com | Distillate Purity (%) myers-vacuum.com |
| Monoglyceride | 42 | >92 |
| Free Glycerine | 3 | <1 |
| Color (APHA) | 300-700 | <60 |
| Acid Value | 2 | <1 |
Recrystallization is a fundamental purification technique for solid organic compounds, including monoacylglycerols. mnstate.eduuomustansiriyah.edu.iqlibretexts.orgmt.com The method leverages the principle that the solubility of most solids increases with temperature. libretexts.orgmt.com
The general procedure involves dissolving the impure compound in a minimal quantity of hot solvent to create a saturated solution. mnstate.eduuomustansiriyah.edu.iqlibretexts.org As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities that are either less soluble or present in smaller concentrations remain dissolved in the mother liquor. mnstate.edulibretexts.orgmt.com
Critical to successful recrystallization is the judicious selection of an appropriate solvent. An ideal solvent should exhibit high dissolving power for the compound at elevated temperatures but poor dissolving power at lower temperatures. mnstate.eduuomustansiriyah.edu.iqmt.com Furthermore, the solvent should selectively dissolve the target compound while leaving impurities either insoluble or minimally soluble. mt.com If a single solvent does not meet these criteria, a mixed-solvent system can be employed. mnstate.edu
After crystallization, the purified solid is typically collected via filtration. mnstate.eduuomustansiriyah.edu.iq To remove any residual impurities adhering to the crystal surface, the collected crystals are often washed with a small amount of ice-cold solvent or a "worse" solvent (one in which the compound has very low solubility). mnstate.edu This meticulous process ensures the removal of contaminants and significantly enhances the purity of the final monoerucin product. The purification of 2-monoacylglycerides by crystallization has been reported to yield products with high purity. dss.go.thresearchgate.net
Lyotropic Liquid Crystalline Phase Behavior of Hydrated Monoerucin Systems
Molecular Structural Determinants of Monoerucin Mesophase Propensity
Influence of Acyl Chain Length and Unsaturation Patterns on Phase Transitions
The molecular structure of monoerucin, particularly its long (C22) and monounsaturated acyl chain with a cis double bond at position 13, is a primary determinant of its phase behavior nih.govlarodan.com. The presence of unsaturation, especially a cis double bond, introduces kinks into the acyl chains, which can disrupt efficient packing and favor the formation of non-lamellar phases researchgate.netijpsr.comacs.orgmpg.defrontiersin.org. Generally, increasing unsaturation and acyl chain length in lipids tends to promote the formation of inverted hexagonal (HII) phases mpg.defrontiersin.org. This is in contrast to saturated lipids or those with shorter chains, which more readily form lamellar phases frontiersin.org. The specific position and geometry (cis vs. trans) of the double bond also play a critical role in modulating the curvature stress within the lipid bilayer, thereby influencing the transition temperatures and the stability regions of different mesophases researchgate.net.
"Wedge-Shaped" Molecular Geometry and Non-Lamellar Phase Favorability
Monoacylglycerols like monoerucin possess a "wedge-shaped" molecular geometry. This shape arises from the relatively small hydrophilic headgroup (glycerol backbone) and the bulky, single hydrophobic acyl chain researchgate.netijpsr.comfrontiersin.orgplos.orgresearchgate.net. This molecular asymmetry creates an intrinsic curvature preference, favoring the formation of structures with negative interfacial curvature. Such structures include the inverted hexagonal (HII) phase, where lipid cylinders enclose aqueous channels, and bicontinuous cubic phases (V2 or Q2), which consist of a continuous lipid bilayer dividing two continuous, interwoven aqueous networks researchgate.netijpsr.complos.orgresearchgate.net. This inherent "wedge-shape" drives the self-assembly towards non-lamellar phases, as it allows the lipid molecules to pack more efficiently by accommodating the larger volume occupied by the acyl chains compared to the headgroup ijpsr.comfrontiersin.org.
Hydration-Dependent Self-Assembly and Nanostructure Formation
The self-assembly and nanostructure formation of monoerucin systems are highly dependent on hydration levels. Water acts as a solvent, influencing the packing parameters of the amphiphilic molecules and thus dictating the resulting liquid crystalline phases wikipedia.org. Studies on the monoerucin/water system have shown that the inverted hexagonal (HII) phase is stable over a specific range of water content, typically from approximately 10% to 22% (w/w) water, and across a broad temperature range (ca. 35 to 125 °C) nih.gov. At higher water concentrations (above approximately 24% w/w), the HII phase can coexist with excess water nih.gov. The lamellar liquid crystal (Lα) and cubic-Ia3d phases are observed at intermediate temperatures and hydration levels nih.gov.
The dynamic nature of these phases is evident in temperature-composition phase diagrams. For instance, increasing water content can induce transitions from lamellar to cubic and then to hexagonal phases, reflecting the increasing curvature of the self-assembled structures ijpsr.comwhiterose.ac.uk. The ability of these systems to form highly ordered nanostructures, such as bicontinuous cubic phases, makes them valuable for applications requiring controlled internal environments, such as the crystallization of membrane proteins nih.govacs.org.
Impact of Exogenous Additives on Monoerucin Phase Behavior
The phase behavior of monoerucin and other monoacylglycerols can be significantly modulated by the incorporation of exogenous additives. These additives can alter the effective molecular shape of the lipid, influence hydration, or introduce specific interactions that stabilize or destabilize certain mesophases researchgate.netnih.govacs.org.
Lipid Compatibility Studies (e.g., Cholesterol, Phosphatidylcholine)
Compatibility studies with other lipids, such as cholesterol and phosphatidylcholine, are critical for understanding and optimizing monoerucin-based systems, particularly in applications like in meso membrane protein crystallization nih.govacs.org. Cholesterol, a sterol, can integrate into lipid bilayers and influence their fluidity and curvature nih.govfishersci.se. Its presence can alter the packing of monoacylglycerols, potentially stabilizing or destabilizing non-lamellar phases depending on concentration and temperature nih.govacs.org. For example, studies with monoolein (B16389) (a similar monoacylglycerol) have shown that cholesterol can be compatible with its cubic phase, making it a useful additive for optimizing crystal growth nih.govacs.org.
Similarly, phosphatidylcholines (e.g., Dipalmitoylphosphatidylcholine) are zwitterionic phospholipids (B1166683) that form lamellar phases in aqueous dispersions fishersci.ielipidmaps.orgatamanchemicals.com. When mixed with monoacylglycerols, phosphatidylcholines can influence the curvature and stability of the resulting mesophases. Their cylindrical molecular shape tends to favor lamellar structures, and their incorporation into monoerucin systems can shift the phase equilibrium, potentially inducing transitions from non-lamellar to lamellar phases or modifying the lattice parameters of existing cubic or hexagonal phases nih.govacs.org. The compatibility of monoacylglycerol cubic phases with phosphatidylcholines is important for mimicking biological membranes and for practical applications where a mixed lipid environment is desired nih.govacs.org.
Peptide-Induced Structural Transitions within Mesophases
Peptides are known to interact with lipid membranes and can significantly alter their structural organization, including inducing transitions between different liquid crystalline phases. In monoerucin mesophases, peptides, particularly those with amphiphilic characteristics or those that can insert into the lipid bilayer, can induce structural transitions plos.orgnih.govsemanticscholar.org. This phenomenon is often attributed to the peptides' ability to modify the spontaneous curvature of the lipid monolayers, or to introduce electrostatic interactions at the lipid-water interface nih.gov.
Research has shown that various peptides, including viral peptides and designer lipid-like peptide surfactants, can promote the formation of non-lamellar structures, such as inverted hexagonal and cubic phases, in lipid systems plos.orgnih.govsemanticscholar.org. The nature of the peptide (e.g., charge, hydrophobicity, length), its concentration, and the ionic strength of the aqueous environment all play critical roles in modulating these structural transitions nih.gov. For example, certain peptides can induce a transition from a cubic phase to an inverted hexagonal (H2) phase, which can be attributed to an altered water solubilization within the self-assembled structure or increased electrostatic repulsions plos.orgnih.gov. These peptide-induced transitions highlight the sensitivity of monoerucin mesophases to external biological cues and their potential as responsive systems for biotechnological applications.
Biochemical Interactions and Enzymatic Transformations of Monoerucin
Interactions of Monoerucin with Lipid Membranes
Monoerucin, as a monoacylglycerol, readily integrates into lipid bilayers, serving as a crucial component in various model membrane systems. These systems are instrumental in deciphering the complex interplay between lipids, proteins, and the cellular environment creative-proteomics.comacs.orgnih.gov. For instance, monoerucin has been utilized in studies investigating the mechanism of action of channel-forming peptides like alamethicin (B1591596) and gramicidin (B1672133) A, providing a defined membrane environment for observing their behavior chemicalbook.comcore.ac.uknih.gov. The phase behavior of the monoerucin/water system has been characterized, revealing its ability to form specific mesophases, such as cubic phases, which are relevant for membrane protein crystallization studies researchgate.netacs.orgplos.org.
Modulation of Membrane-Bound Protein and Enzyme Activities
The activity of membrane-bound proteins and enzymes is profoundly influenced by their surrounding lipid environment nih.govfiveable.menih.govf1000research.com. The precise lipid composition and the resulting membrane fluidity can alter the packing and mobility of surrounding lipids, affecting protein-lipid interactions and the lateral diffusion of proteins necessary for forming functional complexes nih.govfiveable.me. Monoerucin, by being a component of the lipid bilayer, contributes to shaping this environment. For example, monoerucin-containing membranes have been used to study the function of ion channels like alamethicin and gramicidin A, where the membrane's properties are crucial for channel behavior chemicalbook.comcore.ac.uknih.gov. The dynamic interactions between membrane-bound proteins and lipids can modulate substrate access and catalytic efficiency f1000research.com. While monoerucin's direct role as a specific modulator of enzyme activity is not explicitly detailed, its contribution to the membrane's biophysical state indirectly influences the function of embedded or associated proteins and enzymes.
Monoerucin in Lipid Metabolism Pathways and Signaling Cascades
Monoacylglycerols (MAGs) in general, including monoerucin, are important metabolites and signaling molecules within the broader context of lipid metabolism researchgate.netcreative-diagnostics.com. Lipid metabolism involves complex regulatory networks that maintain cellular and organismal energy homeostasis, membrane composition, and various signaling functions creative-diagnostics.comredalyc.org. MAGs are implicated in the regulation of processes such as insulin (B600854) secretion, food intake, and their dysregulation is associated with metabolic diseases researchgate.net.
Monoerucin as a Substrate and Modulator in Specific Enzymatic Systems
As a 1-monoglyceride, monoerucin is a component of the broader monoacylglycerol class of lipids. In lipid metabolism, monoacylglycerols can be generated from the hydrolysis of diacylglycerols (DAGs) and triglycerides (TGs) via lipolysis, and can also be derived from lysophosphatidic acid (LPA) researchgate.netcreative-diagnostics.com. The degradation of monoacylglycerols typically involves hydrolysis into glycerol (B35011) and free fatty acids, a process mediated by lipases researchgate.netcreative-diagnostics.com.
While monoerucin is used as a component in model membranes to study the function of membrane-bound proteins and channels, such as alamethicin and gramicidin A chemicalbook.comcore.ac.uknih.gov, the available information does not specifically detail monoerucin acting as a direct substrate or allosteric modulator for other specific enzymatic systems in metabolic pathways. The modulation of enzyme activity can occur through various mechanisms, including allosteric regulation, where a substance binds to a site distinct from the active site to alter enzyme function upcollege.ac.incsauk.ac.innih.govwikipedia.org. However, direct evidence of monoerucin fulfilling such a role as a substrate or modulator in a specific enzymatic reaction is not provided. Its primary documented role in enzymatic contexts appears to be in providing a suitable lipid environment for studying membrane-associated enzymes and channels.
Chemical Reactivity and Formation of Monoerucin Derivatives
Oxidation Pathways Leading to Epoxides and Hydroxylated Derivatives
The presence of a cis double bond within the erucyl chain of Monoerucin renders it susceptible to various oxidation reactions, leading to the formation of epoxides and hydroxylated derivatives.
Epoxidation: The double bond in alkenes, such as the erucyl moiety of Monoerucin, can undergo epoxidation, a reaction that forms a cyclic ether with a three-membered ring (an epoxide or oxirane). libretexts.orglibretexts.org In laboratory settings, this can be achieved using peroxyacids, which transfer an oxygen atom to the alkene with syn stereochemistry. libretexts.org
In biological and biotechnological contexts, enzymes known as unspecific peroxygenases (UPOs, EC 1.11.2.1) are capable of catalyzing the mono-oxygenation of diverse organic compounds, including alkenes, utilizing hydrogen peroxide (H2O2) as a co-substrate. nih.govcsic.es Studies have demonstrated that fungal peroxygenases, such as those from Mycena rosella (MroUPO) and Coprinellus glabripes (CglUPO), can efficiently epoxidize fatty acids, including erucic acid. Notably, MroUPO exhibited a higher extent of transformation and epoxidation of erucic acid compared to CglUPO. csic.es These enzymatic pathways represent a promising avenue for the selective synthesis of epoxide derivatives, which are valuable chemical building blocks. nih.gov
Hydroxylation: Epoxides formed from Monoerucin can subsequently undergo ring-opening reactions, typically through acid-catalyzed hydrolysis, to yield 1,2-dialcohols, also known as diols or glycols. libretexts.orglibretexts.org This process effectively results in the hydroxylation of the original double bond, with hydroxyl (-OH) groups being added to each of the two carbons that were part of the double bond. When an epoxide ring is opened under acidic conditions, the dihydroxylation typically proceeds with anti stereoselectivity. libretexts.org Furthermore, certain peroxygenases, like MroUPO, have been observed to generate hydroxylated derivatives, not only from epoxides but also at allylic positions, particularly when acting on polyunsaturated fatty acids, suggesting similar potential for Monoerucin. csic.es
Reduction Reactions to Saturated Monoacylglycerols
Monoerucin, being an unsaturated monoacylglycerol due to its erucyl chain, can theoretically undergo reduction reactions to yield saturated monoacylglycerols. This process involves the saturation of the carbon-carbon double bond, typically through hydrogenation. While the concept of saturated glycerides is well-established and they are known not to undergo certain reactions like olefin metathesis, specific enzymatic or biochemical pathways solely focused on the reduction of the double bond in Monoerucin to its saturated counterpart (monobehenin) are not extensively detailed in current research. pnas.orgpnas.org However, the general principle of saturation of fatty acyl chains is a fundamental biochemical process.
Substitution Reactions Involving the Glycerol Ester Group
The glycerol ester group in Monoerucin is a key site for various substitution reactions, primarily involving acyl transfer and hydrolysis.
Esterification and Transesterification: Monoerucin itself is an ester, formed by an esterification reaction between glycerol and erucic acid. nih.govchemicalbook.commonash.edu In biochemical systems, these reactions are typically catalyzed by enzymes. For instance, the formation of esters often involves the nucleophilic attack of an alcohol (like glycerol's hydroxyl groups) on an activated acyl group, often presented as a thioester (e.g., acyl-CoA). Enzymes such as monoacylglycerol acyltransferase (EC 2.3.1.22) facilitate the transfer of fatty acyl groups to glycerol, forming ester linkages. libretexts.org Transesterification reactions, where an acyl group is transferred from one ester to another, are also common biochemical transformations that can involve the glycerol ester group of Monoerucin, potentially leading to acyl migration or exchange of fatty acid chains with other alcohols or esters. monash.edulibretexts.org
Hydrolysis: The ester linkage connecting the erucyl chain to the glycerol backbone in Monoerucin is susceptible to hydrolysis, a reaction where water breaks the ester bond. This process yields the constituent carboxylic acid (erucic acid) and alcohol (glycerol). monash.educhemistrystudent.com In biological systems, this reaction is primarily catalyzed by lipases, a class of enzymes that hydrolyze ester bonds in lipids. Lipases are crucial for the digestion and metabolism of glycerides. For example, lingual and pancreatic lipases hydrolyze diacylglycerols to sn-2-monoacylglycerols, which can then undergo acyl migration to sn-1 and sn-3 forms before further hydrolysis. gerli.com Therefore, Monoerucin can be enzymatically hydrolyzed to release erucic acid and glycerol.
While not strictly a biochemical interaction in vivo, it is worth noting that the glycerol ester group can also be involved in chemical substitution reactions under specific processing conditions, leading to the formation of contaminants such as 3-monochloropropanediol (3-MCPD) esters and glycidyl (B131873) esters (GE). These reactions involve nucleophilic attack at the glycerol carbon bearing the ester group or a hydroxyl group, or through an intermediate epoxide ring. mdpi.com
Advanced Analytical and Experimental Methodologies in Monoerucin Research
Comprehensive Analytical Techniques for Quantitative and Qualitative Analysis of Monoerucin
The accurate and precise analysis of Monoerucin relies on a suite of sophisticated analytical techniques, each offering distinct advantages for its identification, quantification, and purity assessment.
Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Tandem Mass Spectrometry)
Chromatographic methods are indispensable for separating Monoerucin from complex matrices and for its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the separation and quantification of various lipid classes, including monoglycerides (B3428702) like Monoerucin. It offers high resolution and can differentiate between positional isomers. For instance, HPLC coupled with evaporative light-scattering detection has been utilized for the qualitative and quantitative analysis of complex mixtures containing monoglycerides, diglycerides, and triglycerides, demonstrating its capability to identify positional isomers such as 1-monoglycerides and 2-monoglycerides. scribd.com This method can assess the purity of Monoerucin and quantify its presence in samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While Monoerucin itself is a relatively large and non-volatile molecule, derivatization can make it amenable to GC-MS analysis. GC-MS is listed as a mass spectrometry technique for Monoerucin, indicating its utility for identifying and quantifying the compound or its derivatives. nih.gov This technique is particularly useful for volatile or semi-volatile components and for confirming the presence of specific fatty acid moieties after hydrolysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of Monoerucin, especially in complex biological or reaction mixtures. It couples the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS analysis has been used in studies involving Monoerucin, for example, to confirm the conversion of Monoerucin in cross-metathesis reactions. pnas.orgnih.gov This technique allows for accurate mass determination and fragmentation analysis, which is critical for identifying and quantifying Monoerucin even at low concentrations and in the presence of interfering substances. LC-MS/MS systems often use electrospray ionization (ESI) in positive mode, with specific chromatographic conditions (e.g., C-18 columns, gradient elution with water/acetonitrile (B52724) mobile phases) to achieve optimal separation and detection. mdpi.com
Spectroscopic and Diffraction Techniques for Structural Elucidation (Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, X-ray Crystallography)
These techniques provide detailed information about the molecular structure and arrangement of Monoerucin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both 1H NMR and 13C NMR, is a cornerstone for the definitive structural elucidation of organic compounds like Monoerucin. It provides information about the number and type of atoms in a molecule and their connectivity. 1H NMR and 13C NMR spectra for Monoerucin are available and are typically obtained using instruments like Bruker Avance spectrometers. nih.govacs.org NMR is also used to confirm the purity of synthesized compounds, such as 2-monoglycerides, which is relevant for Monoerucin research. dss.go.th
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Monoerucin, as well as for providing insights into its fragmentation patterns. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, can measure masses with high accuracy, enabling the confident assignment of molecular formulas. currenta.demassspeclab.commdpi.com Tandem MS (MS/MS) is particularly valuable for structural elucidation, as it fragments the intact molecular ions into characteristic product ions, offering detailed structural information. currenta.demdpi.compittcon.org This technique is highly sensitive, allowing for the analysis of small amounts of Monoerucin in complex matrices. currenta.demdpi.com
Thermogravimetric and Calorimetric Analysis for Purity and Phase Transition Characterization
These thermal analysis techniques are crucial for understanding the stability and physical transformations of Monoerucin.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for assessing the thermal stability of Monoerucin, determining its decomposition temperatures, and quantifying volatile components or impurities. scribd.comresearchgate.netyoutube.comnih.gov A significant mass loss at specific temperature ranges indicates thermal degradation or evaporation of components.
Calorimetric Analysis (Differential Scanning Calorimetry, DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to characterize phase transitions (e.g., melting, crystallization, glass transitions) and to determine thermal properties such as enthalpy and heat capacity. scribd.com For Monoerucin, DSC has been employed in conjunction with X-ray diffraction to construct temperature-composition phase diagrams of the Monoerucin/water system, confirming the existence and transitions between lamellar, cubic, and inverted hexagonal phases. acs.orgnih.govdntb.gov.uaresearchgate.netresearchgate.netscribd.comnih.gov This provides critical information on how Monoerucin behaves under varying temperature and hydration conditions.
Method Validation Parameters (Linearity, Limit of Detection, Recovery Rates)
For any analytical method used in Monoerucin research, rigorous validation is essential to ensure its reliability, accuracy, and suitability for its intended purpose. Key parameters include:
Linearity: Linearity assesses the direct proportionality between the analyte concentration and the instrument's signal response within a defined range. europeanpharmaceuticalreview.comqbdgroup.com It is typically evaluated by analyzing samples at multiple concentration levels and generating a calibration curve. A high correlation coefficient (R²) indicates good linearity, ensuring that the method can accurately quantify Monoerucin across a relevant concentration range. qbdgroup.com
Limit of Detection (LOD): The LOD is the lowest concentration of Monoerucin that can be reliably detected by the analytical method, though not necessarily quantified with high precision. europeanpharmaceuticalreview.comqbdgroup.com It is a critical parameter for methods used to detect trace amounts of the compound.
Recovery Rates: Recovery rates (or accuracy) evaluate how close the measured value is to the true value. europeanpharmaceuticalreview.com This is typically determined by spiking known amounts of Monoerucin into a sample matrix and measuring the percentage recovered. High recovery rates indicate that the method can accurately extract and quantify Monoerucin from the sample without significant matrix interference or loss. europeanpharmaceuticalreview.com
Table 1: Illustrative Method Validation Parameters for Monoerucin Analysis (Hypothetical Data)
| Validation Parameter | Value/Range | Method | Notes |
| Linearity (R²) | > 0.999 | HPLC-ELSD | Across 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | LC-MS/MS | Based on S/N ratio of 3:1 |
| Recovery Rate (%) | 98.5 ± 1.2 | LC-MS/MS | At 10 µg/mL spike, n=6 |
Strategies for Enhancing Reproducibility in Monoerucin-Related Experiments
Ensuring reproducibility is paramount in scientific research, particularly in chemical compound studies like those involving Monoerucin. Reproducibility ensures that experimental results can be consistently obtained by others, thereby strengthening the validity and impact of the research.
Protocol Standardization and Detailed Methodological Reporting (FAIR Principles)
Protocol Standardization: Standardized protocols are crucial for minimizing variability in experimental outcomes. This involves defining precise procedures for sample preparation, instrument operation, data acquisition, and data processing. For Monoerucin research, this would include specific guidelines for its synthesis, purification, handling, storage conditions (e.g., freezer storage for purity >99% Monoerucin), and the precise parameters for each analytical technique employed. larodan.com Consistent adherence to these protocols across different experiments and laboratories enhances the reliability of the results.
Detailed Methodological Reporting (FAIR Principles): Detailed reporting of methodologies is essential for enabling other researchers to reproduce experiments. This aligns with the FAIR (Findable, Accessible, Interoperable, and Reusable) principles for research data management and stewardship. auckland.ac.nzopenaire.eugo-fair.orgmaastrichtuniversity.nleuropeana.eu
Findable: Data and metadata should be easily discoverable by both humans and machines, often through globally unique and persistent identifiers. auckland.ac.nzgo-fair.org
Accessible: Data should be retrievable using standardized communication protocols, with clear access conditions. auckland.ac.nzgo-fair.org
Interoperable: Data should use formal, accessible, shared, and broadly applicable languages for knowledge representation, allowing integration with other datasets and workflows. auckland.ac.nzgo-fair.org
Reusable: The ultimate goal is to optimize data reuse. This requires data and metadata to be well-described, including provenance information and clear licenses, so they can be replicated and combined in different settings. auckland.ac.nzgo-fair.org
Applying FAIR principles to Monoerucin research involves providing comprehensive details on experimental design, reagents (including purity and source), instrument settings, data processing steps, and statistical analysis. This transparency allows for critical evaluation and replication of findings, fostering trust and accelerating scientific progress in the field of lipid research.
Monoerucin in Membrane Protein Crystallization Methodologies
Lipid Cubic Phase (In Meso) Crystallization Protocols and Optimization
Lipid cubic phase (LCP) crystallization is a method where membrane proteins are reconstituted into a bicontinuous lipid mesophase, which mimics their native membrane environment, followed by the addition of a precipitant to induce crystal growth nih.govnih.gov. Monoacylglycerols (MAGs) are the primary lipids used to form these cubic phases, with monoolein (B16389) being the most extensively utilized host lipid nih.govnih.govacs.org.
Monoerucin, chemically distinct from monoolein by a shorter acyl chain length and a different position of its cis olefinic bond, exhibits altered phase behavior and mesophase microstructure nih.govacs.org. These structural differences influence the temperature-composition phase diagrams of hydrated monoerucin, which include lamellar crystalline, fluid isotropic, lamellar liquid-crystalline, cubic-Ia3d, and cubic-Pn3m phases nih.govacs.org. Unlike monoolein, the inverted hexagonal phase is conspicuously absent in monoerucin's phase diagram, a characteristic attributed to its specific chemical constitution nih.govacs.org.
The preparation of the LCP involves mixing the lipid with a solution of the detergent-solubilized membrane protein. This typically requires specialized mixing tools, such as coupled syringes, to handle the highly viscous material and ensure homogeneous distribution of the protein within the lipidic matrix nih.govnih.govresearchgate.netnih.govplos.orguzh.ch. A common protocol involves combining two parts protein solution with three parts lipid, leading to the spontaneous self-assembly of the cubic phase nih.govuzh.ch. The resulting mixture should be transparent, non-birefringent, and highly viscous, indicating the formation of the cubic mesophase nih.govuzh.ch.
Optimization of in meso crystallization conditions, similar to soluble protein crystallization, involves adjusting parameters related to the LCP composition. Additive lipids, such as dioleoylphosphatidylcholine (DOPC) and cholesterol, can be incorporated into the mesophase to optimize crystal growth nih.govusc.edu. These additives can modulate the properties of the LCP or interact preferentially with the reconstituted proteins, thereby improving crystallization outcomes usc.edu. For instance, cholesterol has been shown to significantly improve crystal size for certain membrane proteins usc.edu.
The phase behavior of MAGs is crucial for successful LCP crystallization. For example, the cubic phase of fully hydrated monoolein transitions to a solid Lc phase at approximately 17 °C, and crystallization trials are often performed with monoolein at 4 °C, exploiting its undercooling feature nih.gov. Monoerucin, or specific monoacylglycerols like 7.10 MAG (a novel monoacylglycerol with structural similarities to monoerucin, differing by one methylene (B1212753) unit and cis olefinic bond position), have been developed to provide a wider range of host lipids for different membrane protein targets nih.govacs.org. The ability to vary lipid acyl chain lengths, for example from 14 to 18 carbons, allows for the creation of mesophases with different bilayer thicknesses, which can be critical for accommodating diverse membrane proteins researchgate.net.
Table 1: Key Characteristics of Monoacylglycerols in LCP Crystallization
| Monoacylglycerol | Acyl Chain Length | Olefinic Bond Position (cis) | Observed Phases (Hydrated) | Notable Feature | Reference |
| Monoolein | C18:1 | Δ9 | Lc, Lα, Cubic-Ia3d, Cubic-Pn3m, FI, Hexagonal (HII) | Most commonly used host lipid | nih.govacs.orgresearchgate.net |
| Monoerucin | (Implied C22:1) | (Implied Δ13) | Lamellar, Fluid Isotropic, Cubic (Ia3d, Pn3m) | Absence of inverted hexagonal phase | nih.govacs.orgresearchgate.net |
| 7.10 MAG | C17:1 | Δ7 | Lc, FI, Lα, Cubic-Ia3d, Cubic-Pn3m | Shorter chain, different double bond position than monoolein | nih.govacs.org |
| 7.7 MAG | C14 | N/A | Cubic | Larger water channel, reduced interfacial curvature | researchgate.net |
Application in High-Resolution Structure Determination of Membrane Proteins
Monoerucin and other specialized monoacylglycerols play a vital role in facilitating the high-resolution structure determination of membrane proteins, primarily through X-ray crystallography nih.govacs.org. Membrane proteins are essential for cellular functions, but their structural and functional understanding lags behind that of soluble proteins due to challenges in solubilization and obtaining diffraction-quality crystals nih.govrefeyn.com. The in meso method addresses this by providing a native-like membrane environment, often yielding crystals with lower solvent content and better ordering compared to traditional detergent solution crystallization nih.gov.
The cubic phase formed by monoacylglycerols like monoerucin supports the growth of crystals that can be used for high-resolution structure determination nih.govacs.org. For example, 7.10 MAG has been successfully used to crystallize three different membrane proteins, leading to high-resolution structures nih.govacs.org. These include intramembrane β-barrel and α-helical proteins, demonstrating the versatility of such lipids nih.govacs.org.
The success of in meso crystallization is evident in the structures obtained for various membrane protein types, including microbial rhodopsins, photosynthetic proteins, outer membrane beta barrels, and G protein-coupled receptors (GPCRs) nih.gov. The ability of monoacylglycerols to form bicontinuous cubic phases with varying bilayer thicknesses and water channel radii is critical for accommodating the diverse structural requirements of different membrane proteins researchgate.netacs.org.
While X-ray crystallography remains a leading tool, other techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) also contribute to high-resolution structure determination of membrane proteins illinois.edumdpi.comcam.ac.uk. Solid-state NMR, for instance, allows for the study of immobilized molecules within a lipid environment, providing atomic-scale resolution of protein structure without the need for solubility illinois.edumdpi.com. Cryo-EM has also made significant strides, enabling high-resolution reconstruction of membrane protein complexes, even for relatively small molecules cam.ac.uk.
Table 2: Examples of Membrane Proteins Crystallized using MAGs for High-Resolution Structure Determination
| Protein Type | Host MAG(s) / Lipid System | Resolution Achieved | Reference |
| β-barrel proteins | 7.10 MAG | High-resolution | nih.govacs.org |
| α-helical proteins | 7.10 MAG | High-resolution | nih.govacs.org |
| Adenosine A2a G protein-coupled receptor (A2aR) | 7.10 MAG | High-resolution | nih.gov |
| Bacteriorhodopsin (bR) | Monoolein, 7.9 MAG, cyclopropyl-substituted monoolein | High-resolution | nih.govresearchgate.net |
| Lnt | Se-MAG/monoolein mix | 2-3 Å resolution range | mdpi.com |
| Gramicidin (B1672133) | Various MAGs (14-18 carbons) | High quality, structure-grade crystals | researchgate.net |
Research Challenges and Future Directions in Monoerucin Science
Methodological Considerations in Preclinical Animal Model Research (General)
Preclinical animal models have historically served as a cornerstone in biomedical research, providing essential platforms for understanding disease mechanisms and evaluating potential therapeutic interventions before human trials tandfonline.com. They are indispensable for assessing drug targets, pharmacokinetics, metabolism, and distribution of investigational compounds, and for predicting efficacious and tolerable doses nih.gov. Furthermore, animal studies are often a regulatory requirement for testing new compounds prior to human use, largely due to ethical and moral considerations that limit direct human experimentation tandfonline.com. Despite their critical role, the utility of animal models is subject to rigorous methodological considerations to ensure the reliability and translatability of findings.
Ethical Compliance and Institutional Review Protocols in Animal Research
The use of animals in research is governed by stringent ethical guidelines and institutional review protocols, emphasizing the moral responsibility to minimize animal suffering and ensure humane treatment ijrpc.comenago.comnih.gov. These protocols are rooted in the "3Rs" principle:
Replacement: Researchers are ethically obligated to explore alternatives to live animal experiments whenever possible. This includes utilizing mathematical modeling, in vitro biological systems, cell cultures, computer simulations, or existing video footage and data from previous research enago.comkosinmedj.orgsavemyexams.comforskningsetikk.no.
Reduction: The number of animals used in an experiment must be minimized to the absolute necessary quantity to obtain statistically reliable and meaningful data enago.comkosinmedj.orgsavemyexams.comforskningsetikk.no. This principle necessitates thorough experimental planning, including literature reviews, consideration of alternative designs, and precise sample size calculations forskningsetikk.no.
Refinement: Procedures must be continuously refined to lessen or eliminate pain, distress, and suffering in experimental animals enago.comkosinmedj.orgsavemyexams.comforskningsetikk.no. This involves optimizing experimental methods, using appropriate techniques and facilities, providing proper anesthesia when required, and avoiding repeated surgical procedures on the same animal enago.comnih.gov. All personnel handling animals must be adequately trained in both experimental procedures and ethical animal handling enago.comnih.gov.
Institutional Animal Care and Use Committees (IACUCs) or equivalent bodies play a crucial role in overseeing animal research. They review and approve research protocols, ensuring that the scientific and social benefits of the research outweigh the potential harm to the animals kosinmedj.orgsavemyexams.com. These committees also ensure appropriate animal housing, determine the necessity of animal use for specific hypotheses, and establish appropriate sample sizes and procedures enago.com. Ethical guidelines and regulatory frameworks, such as the EU Directive 2010/63/EU, reinforce the responsible and humane use of animals in research ijrpc.comforskningsetikk.no.
Integration of Monoerucin into Advanced Nanomaterial Research for Delivery Systems (e.g., Lipid Cubic Phase Nanoparticles for Research Tools)
Monoerucin, as a monoacylglyceride, is of particular interest in the field of advanced nanomaterial research, especially for the development of lipid cubic phase nanoparticles, commonly known as cubosomes. These self-assembled nanostructures are formed by amphiphilic molecules like Monoerucin and water, creating unique bicontinuous cubic phases nonequilibrium.comresearchgate.net.
Key Characteristics and Applications:
Structure and Phase Behavior: Monoacylglycerides (MAGs), including Monoerucin, are known to form cubic phases when hydrated, which are characterized by a highly ordered, three-dimensional network of continuous lipid bilayers interspersed with aqueous channels nonequilibrium.comacs.orgnih.gov. This bicontinuous arrangement results in an exceptionally high surface area, for instance, approximately 400 m²/g for monoolein-based cubic phases nonequilibrium.com. Studies have investigated the phase behavior of the Monoerucin/water system, confirming its ability to form cubic phases acs.orgnih.gov.
Drug Delivery Systems: Cubosomes are considered promising biocompatible drug delivery systems due to their unique internal nanostructure, high loading capacity, and ability to encapsulate both hydrophilic and hydrophobic compounds researchgate.net. They can protect fragile payloads, such as proteins, from degradation, as demonstrated by the encapsulation of insulin (B600854) in monoolein (B16389) bulk cubic phases without significant structural changes to the cubic matrix researchgate.net.
Formation Methods: Traditionally, cubosomes required high-energy input and long processing times. However, novel processes involving the simple mixing of water-like solutions with a hydrotrope have been developed. The hydrotrope dissolves the lipid, and subsequent dilution with water leads to a precipitous decrease in lipid solubility, spontaneously forming nanometer-scale cubic liquid crystalline particles nonequilibrium.com. This method yields smaller and more stable cubosomes compared to conventional bulk dispersion techniques nonequilibrium.com.
Research Tools: Beyond drug delivery, Monoerucin serves as a valuable research tool in membrane biophysics. For example, it has been utilized to study the mode of action of channel-forming peptides like alamethicin (B1591596) and gramicidin (B1672133) A in membrane channel formation, providing insights into fundamental biological processes chemicalbook.com.
The integration of Monoerucin into nanomaterial research offers significant potential for developing novel delivery systems and advanced research tools, leveraging its inherent self-assembly properties to create highly structured and functional biomaterials.
Interdisciplinary Approaches and Bioinformatic Integration for Novel Discoveries in Lipid Science
Advancing lipid science, particularly in understanding complex compounds like Monoerucin and their biological roles, increasingly relies on interdisciplinary approaches and the sophisticated integration of bioinformatics. This convergence of diverse scientific fields is essential for unraveling the intricate mechanisms of lipid metabolism and function.
Interdisciplinary Approaches:
Synergy of Disciplines: Lipid science benefits immensely from the collaboration between chemists, biologists, physicists, engineers, and computational scientists osf.io. This allows for a holistic understanding, from the molecular synthesis and structural characterization of lipids to their interactions within complex biological systems and their potential applications in various fields.
Addressing Complexity: Human diseases are often multifactorial and complex, necessitating a multi-omics approach where data from genomics, proteomics, metabolomics (including lipidomics), and other fields are integrated osf.ionih.gov. This comprehensive view helps elucidate systems-level biology and provides a more complete picture of molecular mechanisms underlying health and disease nih.gov.
Novel Discoveries: Interdisciplinary studies have led to significant breakthroughs, such as the discovery of sequence motifs that predict substrate specificity in lipid synthesis enzymes, validated through a combination of machine learning and mass spectrometry-based lipid analysis elifesciences.org. This highlights how computational methods can drive experimental validation and new biological insights.
Bioinformatic Integration:
Data Management and Analysis: The sheer volume and complexity of lipidomic data necessitate robust bioinformatics tools for their organization, analysis, and interpretation nih.govdigs-ils.phd. Bioinformatics plays a crucial role in processing mass spectrometry data for lipid species identification and quantification nih.gov.
Classification and Databases: A fundamental aspect of lipid bioinformatics is the development of systematic and universal classification and nomenclature systems for lipids nih.gov. This includes designing and populating comprehensive databases that contain information on lipids, lipid-gene interactions, and lipid-protein interactions, along with appropriate functional annotations nih.gov.
Pathway and Network Reconstruction: Bioinformatics enables the reconstruction of lipid metabolic and biosynthetic pathways, allowing researchers to model lipid fluxes within cells under various perturbations nih.gov. This systems biology approach provides a dynamic understanding of lipid behavior.
Predictive Modeling: Computational methods are employed to predict lipid properties and identify novel lipid-binding regions in proteins, offering insights into protein-lipid interactions that are crucial for numerous biological processes ias.ac.in.
Clinical Translation: The integration of lipidomics data with bioinformatics solutions supports the mechanistic understanding of diseases, facilitates clinical translation, and aids in the development of pharmacological intervention strategies digs-ils.phd. For example, mass spectrometry-based lipidomics, combined with bioinformatics, allows for the qualitative and quantitative characterization of tissue-specific lipidomes in both physiological and pathological conditions digs-ils.phd.
The ongoing development of software and computational frameworks, often utilizing programming environments like Python, further enhances the capabilities of bioinformatics in addressing the complexity and plasticity of lipid metabolism across diverse biological systems digs-ils.phd. This integrated approach is pivotal for future discoveries in lipid science, from fundamental understanding to translational applications.
Q & A
Q. How is Monoerucin identified and characterized in experimental settings?
Monoerucin’s identification typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to isolate the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) provide structural elucidation. Purity validation requires differential scanning calorimetry (DSC) or X-ray crystallography for crystalline forms. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards, as incomplete methodological descriptions can hinder replication .
Q. What are the standard protocols for synthesizing Monoerucin in laboratory settings?
Synthesis protocols often involve catalytic hydrogenation or enzymatic modification of precursor compounds. Key parameters include reaction temperature (e.g., 25–80°C), catalyst loading (e.g., 5–10% Pd/C), and solvent polarity. Researchers must report yield optimization steps, side-product profiles, and purification methods (e.g., recrystallization solvents, gradient elution in HPLC). Peer-reviewed studies emphasize the need to compare results with established synthetic pathways to validate efficiency .
Q. Which analytical techniques are validated for quantifying Monoerucin in complex matrices?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely validated for quantification. Method validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). Matrix effects in biological samples (e.g., plasma, tissue homogenates) should be mitigated using internal standards like deuterated analogs. Cross-laboratory validation is critical to address inter-instrument variability .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in Monoerucin’s bioactivity studies?
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage regimes. A systematic approach includes:
- Meta-analysis : Pooling data from independent studies to identify trends obscured by small sample sizes.
- Dose-response reevaluation : Testing bioactivity across a broader concentration range to detect non-linear effects.
- Mechanistic studies : Using knockout models or siRNA to isolate target pathways, reducing confounding variables. Transparent reporting of negative results and raw data sharing are essential to contextualize discrepancies .
Q. What mixed-methods approaches are suitable for studying Monoerucin’s mechanisms of action?
A sequential exploratory design combines qualitative (e.g., transcriptomic profiling) and quantitative (e.g., enzyme inhibition assays) phases. For example:
- Phase 1 : Untargeted metabolomics identifies potential biomarkers affected by Monoerucin.
- Phase 2 : Targeted assays (e.g., ELISA, Western blot) validate candidate pathways.
- Phase 3 : Computational modeling (e.g., molecular docking) predicts binding affinities. This triangulation strengthens mechanistic hypotheses but requires rigorous alignment between research questions and methodology .
Q. How can reproducibility be ensured in Monoerucin experiments across laboratories?
Reproducibility demands adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Protocol standardization : Detailed descriptions of equipment settings (e.g., NMR shimming procedures) and reagent batches.
- Data transparency : Sharing raw spectra, chromatograms, and statistical code via repositories like Zenodo.
- Collaborative validation : Multi-center studies to test robustness under varying conditions. Journals increasingly mandate submission of step-by-step protocols and negative data to mitigate the "replication crisis" .
Methodological Considerations
- Ethical compliance : For studies involving human/animal models, ethical approval must be documented, including Institutional Review Board (IRB) protocols and informed consent frameworks .
- Interdisciplinary integration : Combining chemical analysis with bioinformatics tools (e.g., pathway enrichment analysis) can uncover novel applications, but requires clear justification of theoretical frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
